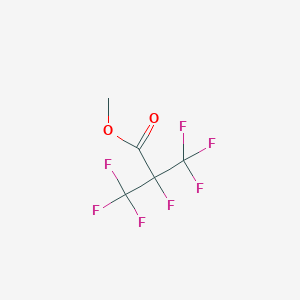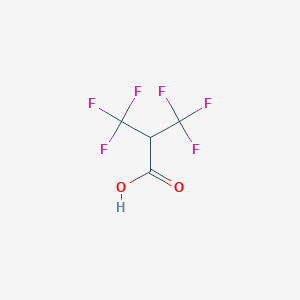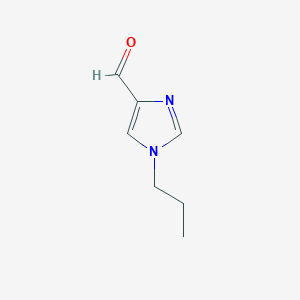
1-Propyl-1H-imidazole-4-carbaldehyde
Übersicht
Beschreibung
1-Propyl-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of imidazoles, including 1-Propyl-1H-imidazole-4-carbaldehyde, has been a topic of significant research . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of 1-Propyl-1H-imidazole-4-carbaldehyde consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 .Chemical Reactions Analysis
In organic synthesis, 1H-Imidazole-4-carbaldehyde serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis
1-Propyl-1H-imidazole-4-carbaldehyde is a white to light yellow powder . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Imidazole derivatives, such as those based on 1-Propyl-1H-imidazole-4-carbaldehyde, are used as building blocks in medicinal chemistry. They exhibit various biological activities, and their modifications can lead to new pharmaceutical compounds (Orhan et al., 2019).
These compounds are also crucial in crystallography and material science. For instance, the structure determination of related compounds by X-ray crystallography contributes to understanding their physical and chemical properties (Selvanayagam et al., 2010).
In organic chemistry, 1-Propyl-1H-imidazole-4-carbaldehyde derivatives are synthesized through methods like copper-catalyzed oxidative coupling, providing pathways to create complex molecules efficiently (Li et al., 2015).
The derivatives of 1-Propyl-1H-imidazole-4-carbaldehyde have been utilized for the synthesis of various alkaloids and other bioactive molecules, indicating their significance in drug development and organic synthesis (Ando & Terashima, 2010).
Methods for efficient synthesis of N-protected imidazole-4-carbaldehyde have been developed, which are crucial for further chemical transformations (Winter & Rétey, 1994).
The applications in the synthesis of spin probes and pH-sensitive materials highlight the versatility of these compounds in analytical chemistry (Kirilyuk et al., 2003).
Research into chiral and achiral imines and bisimines derived from 2-Phenyl-1H-imidazole-4-carbaldehyde shows potential applications in coordination chemistry and the study of complexation stability constants (Pařík & Chlupatý, 2014).
Safety And Hazards
Prolonged or repeated exposure to 1H-Imidazole-4-carbaldehyde can lead to sensitization, causing allergic reactions in some individuals . Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer . To ensure safety when working with 1H-Imidazole-4-carbaldehyde, strict safety measures should be followed .
Zukünftige Richtungen
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Eigenschaften
IUPAC Name |
1-propylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJUYLXFWFDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438457 | |
| Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-imidazole-4-carbaldehyde | |
CAS RN |
199192-04-6 | |
| Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


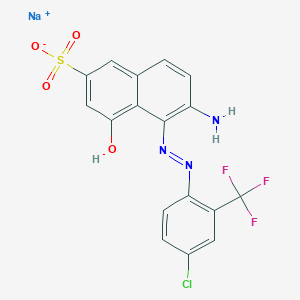
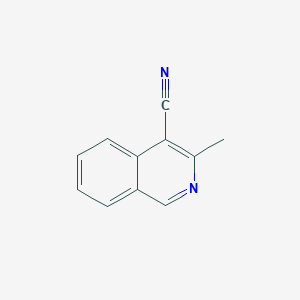
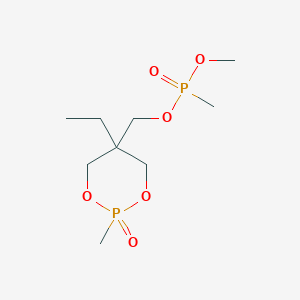
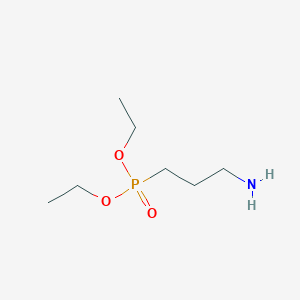
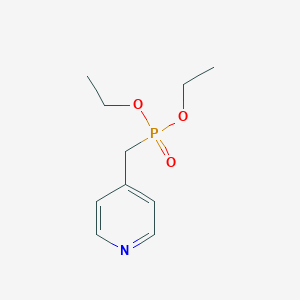
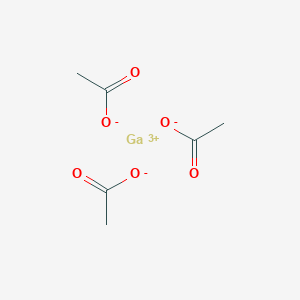
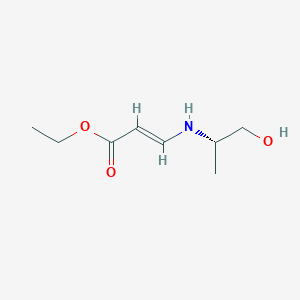
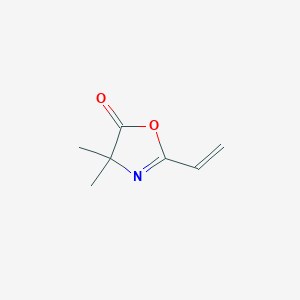
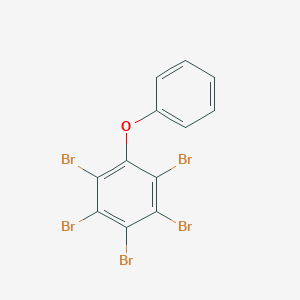
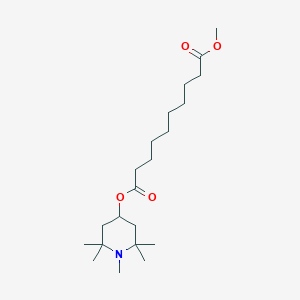
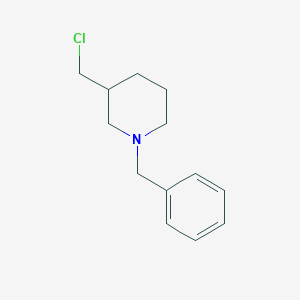
![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)
